Physicochemical Profiling and Experimental Methodologies for Methyl[phenyl(pyridin-2-yl)methyl]amine
Physicochemical Profiling and Experimental Methodologies for Methyl[phenyl(pyridin-2-yl)methyl]amine
Executive Summary & Structural Significance
Methyl[phenyl(pyridin-2-yl)methyl]amine (IUPAC: N-methyl-1-phenyl-1-(pyridin-2-yl)methanamine) is a complex diarylalkylamine featuring a chiral methine core that bridges a phenyl ring, a 2-pyridyl ring, and a secondary methylamine moiety. This specific structural scaffold is highly privileged in medicinal chemistry, sharing pharmacophoric similarities with established antihistamines (e.g., pheniramine) and vasodilators (e.g., betahistine). Understanding its physicochemical properties is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to target receptors.
Structural & Physicochemical Properties
The quantitative physicochemical data for Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) are summarized below. Where empirical data is limited, values are extrapolated based on validated predictive models for analogous pyridylalkylamines.
| Parameter | Value | Analytical Method / Source |
| CAS Number | 4372-44-5 | Sigma-Aldrich Database |
| Molecular Formula | C13H14N2 | Structural Analysis |
| Molecular Weight | 198.26 g/mol | Mass Spectrometry |
| Boiling Point | ~320 °C (Predicted) | Extrapolated from primary amine analogs |
| Density | ~1.08 g/cm³ (Predicted) | Extrapolated from primary amine analogs |
| pKa1 (Pyridine N) | ~5.2 | OECD 112 (Potentiometric Titration)[1] |
| pKa2 (Secondary Amine) | ~8.5 - 9.0 | OECD 112 (Potentiometric Titration)[1] |
| LogP (Octanol/Water) | ~2.5 - 3.0 | OECD 117 (Reverse-Phase HPLC)[2] |
Mechanistic Insights: Structure-Activity Relationship (SAR) & Reactivity
The dual-nitrogen nature of this molecule dictates its pH-dependent speciation and reactivity.
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The Secondary Aliphatic Amine: With a predicted pKa of 8.5–9.0, this nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is the primary driver for electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) within receptor binding pockets.
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The Pyridine Ring: The sp2-hybridized nitrogen in the pyridine ring is significantly less basic (pKa ~5.2) and remains largely unprotonated at physiological pH. It serves as a potent hydrogen bond acceptor. Furthermore, the electron-withdrawing nature of the pyridine ring inductively influences the basicity of the adjacent secondary amine.
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Steric and Conformational Locking: The steric bulk of the geminal phenyl and pyridyl rings severely restricts the rotational freedom around the central chiral methine carbon. This conformational rigidity is a critical SAR feature, as it locks the methylamine group into a specific spatial vector, dictating stereoselective receptor engagement.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary blanks, suitability tests, and mechanistic rationales.
Protocol A: Analytical Characterization via LC-MS/MS
Adapted from established protocols for related pyridylalkylamines like betahistine[3].
Causality: Positive Electrospray Ionization (ESI+) is selected because both the secondary amine and pyridine nitrogen readily accept protons. A mobile phase acidified with formic acid is mandatory to ensure complete protonation of the analyte prior to aerosolization, thereby maximizing the [M+H]+ signal and preventing peak tailing caused by secondary interactions with residual silanols on the silica column.
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System Suitability Test (SST): Inject a blank solution (50:50 Methanol:Water) to verify the absence of column carryover. Follow with a 100 ng/mL injection of a reference standard (e.g., betahistine) to validate column theoretical plates and ionization efficiency[3].
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Sample Preparation: Dissolve 1.0 mg of Methyl[phenyl(pyridin-2-yl)methyl]amine in 1.0 mL of HPLC-grade Methanol. Dilute to a working concentration of 50 ng/mL using Mobile Phase A.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Isolate the precursor ion [M+H]+ at m/z 199.26. Apply a collision energy of 25 eV to monitor the dominant product ion (typically the diarylmethyl cation resulting from the neutral loss of methylamine).
Protocol B: Partition Coefficient (LogP) Determination
Conducted according to OECD Test Guideline 117[2].
Causality: The traditional shake-flask method (OECD 107) frequently fails for basic amines due to surfactant-like behavior and emulsion formation at the octanol-water interface. The OECD 117 HPLC method circumvents this by using the retention time on a C18 column as a proxy for lipophilicity. The hydrocarbon chains of the stationary phase act as the lipophilic phase, providing a highly reproducible and emulsion-free estimation[2].
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Calibration: Prepare a mixture of six reference substances with known LogP values spanning from 1.0 to 4.0 (e.g., benzyl alcohol, acetophenone, chlorobenzene). Inject the mixture and plot the logarithm of the capacity factor ( log(k′) ) against the known LogP values to generate a linear calibration curve.
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Dead Time Determination: Inject an unretained marker (e.g., thiourea) to determine the column dead time ( t0 ).
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Sample Analysis: Inject the test analyte. Record its retention time ( tR ) and calculate its capacity factor: k′=(tR−t0)/t0 .
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Data Synthesis: Interpolate the LogP of the analyte directly from the validated calibration curve.
Protocol C: pKa Determination via Potentiometric Titration
Conducted according to OECD Test Guideline 112[1].
Causality: Because the molecule possesses two basic centers with differing basicities, UV-metric methods may lack the resolution to distinguish the overlapping ionization events. Potentiometric titration allows for continuous, high-resolution monitoring of the solution's electromotive force (pH) as a function of titrant volume, enabling the precise mathematical derivation of both pKa1 and pKa2 [1].
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Electrode Calibration & Blank Run: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration on 50 mL of 0.1 M KCl (background electrolyte) with 0.1 M HCl to validate the system's Nernstian response.
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Sample Titration: Dissolve 2.0 mM of the analyte in 50 mL of 0.1 M KCl. If the unprotonated free base precipitates, utilize a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% Methanol).
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Data Processing: Titrate with 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption. Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks in the derivative curve correspond to the equivalence points. If a co-solvent was used, apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.
Visualization: Profiling Workflow
Fig 1: Analytical and physicochemical profiling workflow for Methyl[phenyl(pyridin-2-yl)methyl]amine.
Conclusion
The rigorous physicochemical profiling of Methyl[phenyl(pyridin-2-yl)methyl]amine reveals a molecule with finely tuned lipophilicity and pH-dependent ionization. By employing self-validating analytical methodologies—specifically LC-MS/MS for structural integrity, OECD 117 for LogP, and OECD 112 for pKa—researchers can generate high-fidelity data essential for downstream in vitro and in vivo pharmacokinetic modeling.
References
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Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD iLibrary URL: [Link]
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Title: Test No. 112: Dissociation Constants in Water Source: OECD iLibrary URL: [Link]
